

# laboratory synthesis of pseudoionone from citral and acetone

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## Compound of Interest

Compound Name: *Pseudoionone*

Cat. No.: *B086502*

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## Application Notes: Synthesis of Pseudoionone

### Introduction

**Pseudoionone** is a key intermediate in the chemical and pharmaceutical industries, most notably serving as a precursor in the synthesis of ionones, which are essential for the production of Vitamin A. It is also a significant fragrance component, valued for its violet-like aroma. The most common and industrially significant method for synthesizing **pseudoionone** is through the base-catalyzed aldol condensation of citral with acetone.

### Reaction Principle

The synthesis involves a crossed-aldol condensation reaction. In the presence of a base, acetone is deprotonated to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of citral. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated  $\alpha,\beta$ -unsaturated ketone, **pseudoionone**. The reaction typically produces a mixture of geometric isomers, primarily **(E,E)-pseudoionone** and **(E,Z)-pseudoionone**.

A variety of catalysts can be employed to facilitate this condensation. Homogeneous catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide, or barium hydroxide ( $\text{Ba}(\text{OH})_2$ ) are frequently used. To address issues associated with corrosion and waste disposal from homogeneous catalysts, heterogeneous solid base catalysts such as

magnesium oxide (MgO), calcium oxide (CaO), hydrotalcites, and lanthanum-doped CaO have been developed, offering simpler separation and potential for continuous flow processes.

## Quantitative Data Summary

The efficiency of **pseudoionone** synthesis is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

Catalyst	Reactant		Reaction Time	Conversion (%)	Selectivity / Yield (%)	Reference
	Molar Ratio	Temperature (°C)				
41% aq. NaOH	1 : 20 : 0.076	56	15 min	-	High Yield	
41% aq. NaOH	Not specified	40	1.5 h	-	63.1% Yield	
Sodium Ethoxide	1 : 10.8 (Citral:Acetone)	-5	Not specified	-	45-49% Yield	
NaOH or Ba(OH) <sub>2</sub>	Not specified	Not specified	Not specified	-	86% Yield	
CaO	Not specified	125	Not specified	98	>68% Selectivity	
Hydrotalcite	Not specified	125	Not specified	98	>68% Selectivity	
1 wt% La <sub>2</sub> O <sub>3</sub> /CaO	1 : 4	130	180 min	91	90% Selectivity	
0.5 wt% Li/MgO	1 : 49	80	6 h	-	93% Yield	
None (Supercritical)	Not specified	270	10 min	-	93.8% Yield	

## Experimental Protocols

### Protocol 1: Homogeneous Catalysis using Sodium Hydroxide

This protocol details the synthesis of **pseudoionone** using a sodium hydroxide solution as a homogeneous catalyst.

#### Materials and Reagents:

- Citral ( $C_{10}H_{16}O$ )
- Acetone ( $CH_3COCH_3$ ), analytical grade
- Sodium hydroxide (NaOH), 41% aqueous solution
- Hydrochloric acid (HCl), 1% aqueous solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Distilled water
- Round-bottom flask (2000 mL)
- Stirrer (magnetic or mechanical)
- Water bath
- Separatory funnel
- Apparatus for vacuum distillation (rectification)

#### Procedure:

- Reaction Setup: To a 2000 mL flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.
- Addition of Citral: While stirring the mixture at room temperature, add 500 g of citral.
- Reaction: Heat the mixture using a water bath to 40°C and maintain stirring for 1.5 hours. The solution will typically change color to dark red or orange.
- Work-up:

- After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
- Allow the layers to separate and remove the lower aqueous layer.
- Neutralize the organic layer with a 1% hydrochloric acid solution.
- Wash the neutralized organic layer with distilled water.
- Drying and Purification:
  - Dry the organic layer over anhydrous sodium sulfate.
  - Remove the excess acetone by distillation at atmospheric pressure.
  - Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction boiling at 119-121°C at 0.4 kPa. The expected yield is approximately 63.1%.

## Protocol 2: Heterogeneous Catalysis in a Fixed-Bed Reactor

This protocol describes a continuous flow synthesis using a solid lanthanum-modified calcium oxide catalyst, representing a greener, solvent-less approach.

### Materials and Reagents:

- Citral ( $C_{10}H_{16}O$ )
- Acetone ( $CH_3COCH_3$ )
- 1 wt%  $La_2O_3/CaO$  catalyst
- Dodecane (internal standard for GC analysis, if required)

### Equipment:

- Lab-scale fixed-bed reactor
- High-pressure liquid pump

- Back pressure regulator (BPR)
- Heating system for the reactor
- Product collection vessel

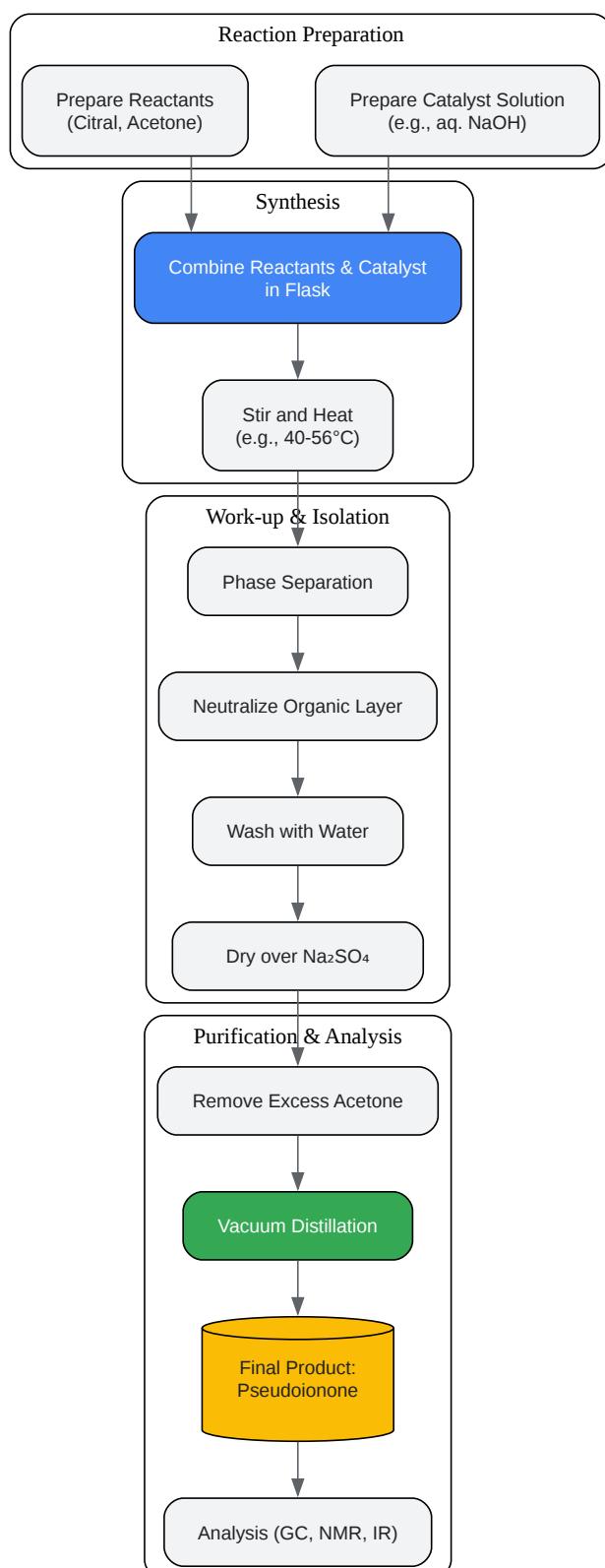
Procedure:

- Catalyst Preparation: Synthesize the 1 wt%  $\text{La}_2\text{O}_3/\text{CaO}$  catalyst via an impregnation method using lanthanum nitrate hexahydrate as the precursor and calcium oxide as the support. Calcine the catalyst before use.
- Reactor Packing: Pack the fixed-bed reactor with the prepared catalyst.
- Reaction Setup: Prepare a feed mixture of citral and acetone. A minimal molar ratio of 1:4 (citral:acetone) is recommended to maximize conversion and selectivity while making the process nearly solvent-less.
- Continuous Reaction:
  - Pump the feed mixture through the heated fixed-bed reactor at a specific Weight Hourly Space Velocity (WHSV), for example,  $3 \text{ h}^{-1}$ .
  - Maintain the reactor temperature at  $130^\circ\text{C}$  and the system pressure at 8 bar using the back pressure regulator.
- Product Collection and Analysis:
  - Collect the effluent from the reactor.
  - The product mixture can be analyzed by gas chromatography (GC) to determine citral conversion and **pseudoionone** selectivity.
  - Under these conditions, a citral conversion of 91% with 90% selectivity to **pseudoionone** can be achieved.
  - Further purification can be accomplished via vacuum distillation of the collected product.

# Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of **pseudoionone** via homogeneous catalysis.



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